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Cat. No.: B13447357

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays
a crucial role in various cellular processes, including cell cycle regulation, differentiation, and
cytoskeletal dynamics.[1][2][3] One of the key substrates of SIRT2 in the cytoplasm is a-tubulin,
a major component of microtubules.[1][2] SIRT2 deacetylates a-tubulin at the lysine-40 (K40)
residue, a post-translational modification that influences microtubule stability and function.

ICL-SIRTO078 is a potent and highly selective, substrate-competitive inhibitor of SIRT2 with an
in vitro IC50 value of 1.45 uM and over 50-fold selectivity for SIRT2 over SIRT1, SIRT3, and
SIRT5. By inhibiting SIRT2, ICL-SIRT078 leads to an increase in the acetylation of a-tubulin.
This makes the detection of acetylated a-tubulin a reliable biomarker for assessing the cellular
target engagement of ICL-SIRTO078. This application note provides a detailed protocol for
treating cells with ICL-SIRT078 and subsequently quantifying the changes in a-tubulin
acetylation using Western blotting.

Principle of the Assay

This protocol describes the treatment of a suitable cell line (e.g., MCF-7 breast cancer cells)
with varying concentrations of the SIRTZ2 inhibitor ICL-SIRT078. Following treatment, cells are
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lysed, and the total protein concentration is determined. Equal amounts of protein from each
treatment condition are then separated by size using sodium dodecyl sulfate-polyacrylamide
gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is probed
with specific primary antibodies against acetylated a-tubulin (Ac-a-tubulin) and total a-tubulin,
followed by incubation with corresponding secondary antibodies. The signal from the antibodies
is detected, and the level of acetylated a-tubulin is normalized to the total a-tubulin to
determine the effect of ICL-SIRT078 on a-tubulin acetylation.

Signaling Pathway and Experimental Workflow
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Caption: ICL-SIRTO078 inhibits SIRT2, leading to increased a-tubulin acetylation.
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Caption: Western blot workflow for a-tubulin acetylation analysis.
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Quantitative Data

The following table presents representative data from a dose-response experiment in MCF-7
cells treated with ICL-SIRTO078 for 24 hours. Data is expressed as the ratio of acetylated a-
tubulin to total a-tubulin, normalized to the vehicle control (DMSO).

Fold Change in Acetylated a-Tubulin /

ICL-SIRT078 Concentration (uM) .
Total a-Tubulin (Mean + SEM)

0 (Vehicle) 1.00 +0.12
0.5 1.85+0.21
1.0 2.95+0.35
2.5 4.50 +0.48
5.0 5.80 + 0.62
10.0 6.20 £ 0.75

Note: This is representative data based on the known effects of SIRT2 inhibitors. Actual results
may vary depending on the cell line, experimental conditions, and reagents used.

Experimental Protocols
Materials and Reagents

Cell Line: MCF-7 (or other suitable cell line)

e Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

e ICL-SIRT078: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.

¢ Vehicle Control: DMSO

¢ Phosphate-Buffered Saline (PBS): pH 7.4

o RIPA Lysis Buffer: with protease and phosphatase inhibitors
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o BCA Protein Assay Kit

o Laemmli Sample Buffer (4X)

o SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
» PVDF or Nitrocellulose Membranes

» Transfer Buffer

e Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline
with 0.1% Tween-20 (TBST)

e Primary Antibodies:
o Rabbit anti-acetyl-a-Tubulin (Lys40) antibody
o Mouse anti-a-Tubulin antibody
e Secondary Antibodies:
o HRP-conjugated anti-rabbit IgG
o HRP-conjugated anti-mouse I1gG
e Enhanced Chemiluminescence (ECL) Substrate

e Imaging System: for chemiluminescence detection

Cell Culture and Treatment

e Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the
time of treatment.

e Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

e Prepare serial dilutions of ICL-SIRT078 in cell culture medium from the stock solution to
achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5, 10 yuM). Include a vehicle-only
control (DMSO).
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» Remove the old medium from the cells and replace it with the medium containing the
different concentrations of ICL-SIRT078 or vehicle.

 Incubate the cells for the desired time period (e.g., 24 hours).

Cell Lysis and Protein Quantification

After treatment, place the 6-well plates on ice.
o Aspirate the medium and wash the cells twice with ice-cold PBS.

o Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-150 uL per well) to each
well.

o Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
 Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
o Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
» Transfer the supernatant (protein extract) to new, pre-chilled tubes.

o Determine the protein concentration of each lysate using a BCA protein assay according to
the manufacturer's instructions.

SDS-PAGE and Western Blotting

* Normalize the protein concentrations of all samples with lysis buffer.

o Add Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95-
100°C for 5 minutes.

e Load equal amounts of protein (e.g., 20-30 ug) per lane onto an SDS-PAGE gel.

» Run the gel according to the manufacturer's recommendations until the dye front reaches the
bottom.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-
dry transfer system.
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» Following transfer, block the membrane with blocking buffer for 1 hour at room temperature
with gentle agitation.

e Incubate the membrane with primary antibodies against acetylated a-tubulin (e.g., 1:1000
dilution) and total a-tubulin (e.g., 1:2000 dilution) in blocking buffer overnight at 4°C with
gentle agitation.

o Wash the membrane three times for 10 minutes each with TBST.

 Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.qg.,
1:5000 dilution) in blocking buffer for 1 hour at room temperature.

e \Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Data Analysis

e Prepare the ECL substrate according to the manufacturer's instructions.
e Incubate the membrane with the ECL substrate for the recommended time.
o Capture the chemiluminescent signal using an imaging system.

o Quantify the band intensities for acetylated a-tubulin and total a-tubulin for each sample
using densitometry software.

o Normalize the intensity of the acetylated a-tubulin band to the corresponding total a-tubulin
band for each treatment condition.

o Express the results as a fold change relative to the vehicle-treated control.

Troubleshooting

» No or weak signal for acetylated a-tubulin:
o Increase the amount of protein loaded.
o Optimize the primary antibody concentration and incubation time.

o Ensure the ECL substrate is fresh and active.
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e High background:
o Increase the number and duration of washes.
o Optimize the blocking conditions (time, blocking agent).
o Use a lower concentration of primary and secondary antibodies.
e Uneven loading:
o Ensure accurate protein quantification and careful loading of equal amounts of protein.
o Use a loading control like a-tubulin or B-actin to verify even loading.

By following this protocol, researchers can effectively use Western blotting to measure the
increase in a-tubulin acetylation as a downstream indicator of ICL-SIRT078 activity in a cellular
context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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